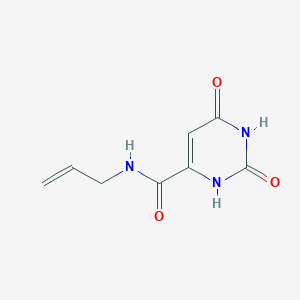![molecular formula C13H16IN3O3 B11537476 N-tert-butyl-2-{2-[(3-iodophenyl)carbonyl]hydrazinyl}-2-oxoacetamide](/img/structure/B11537476.png)
N-tert-butyl-2-{2-[(3-iodophenyl)carbonyl]hydrazinyl}-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-TERT-BUTYL-2-[(3-IODOPHENYL)FORMOHYDRAZIDO]-2-OXOACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tert-butyl group, an iodophenyl group, and a formohydrazido group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-TERT-BUTYL-2-[(3-IODOPHENYL)FORMOHYDRAZIDO]-2-OXOACETAMIDE typically involves multiple steps, starting with the preparation of the iodophenyl precursor. The iodophenyl group can be introduced through iodination reactions using reagents such as iodine or iodinating agents. The formohydrazido group is then introduced through a formylation reaction, followed by the addition of the tert-butyl group via alkylation reactions. The final product is obtained through purification processes such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and efficient purification techniques to produce the compound on a commercial scale.
Analyse Chemischer Reaktionen
Types of Reactions
N-TERT-BUTYL-2-[(3-IODOPHENYL)FORMOHYDRAZIDO]-2-OXOACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to a variety of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-TERT-BUTYL-2-[(3-IODOPHENYL)FORMOHYDRAZIDO]-2-OXOACETAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create new compounds and study reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-TERT-BUTYL-2-[(3-IODOPHENYL)FORMOHYDRAZIDO]-2-OXOACETAMIDE involves its interaction with molecular targets and pathways. The compound may exert its effects through binding to specific enzymes or receptors, leading to changes in cellular processes. The iodophenyl group may play a role in enhancing the compound’s reactivity and binding affinity, while the formohydrazido group may contribute to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-tert-butyl-2-thioimidazole: A compound with a similar tert-butyl group but different functional groups.
N-Boc-3-iodoaniline: Contains an iodophenyl group and a tert-butyl carbamate group.
tert-Butyl (3-iodophenyl)carbamate: Another compound with an iodophenyl group and a tert-butyl group.
Uniqueness
N-TERT-BUTYL-2-[(3-IODOPHENYL)FORMOHYDRAZIDO]-2-OXOACETAMIDE is unique due to its combination of functional groups, which provide a distinct set of chemical and biological properties
Eigenschaften
Molekularformel |
C13H16IN3O3 |
|---|---|
Molekulargewicht |
389.19 g/mol |
IUPAC-Name |
N-tert-butyl-2-[2-(3-iodobenzoyl)hydrazinyl]-2-oxoacetamide |
InChI |
InChI=1S/C13H16IN3O3/c1-13(2,3)15-11(19)12(20)17-16-10(18)8-5-4-6-9(14)7-8/h4-7H,1-3H3,(H,15,19)(H,16,18)(H,17,20) |
InChI-Schlüssel |
GCEIUEQTTMKTKH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NC(=O)C(=O)NNC(=O)C1=CC(=CC=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-bromo-2-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate](/img/structure/B11537399.png)
![4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 5-nitrofuran-2-carboxylate](/img/structure/B11537405.png)

![4-chloro-N-(2-{(2E)-2-[(2E)-1-methyl-3-phenyl-2-propenylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B11537419.png)
![methyl 2-{[(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}butanoyl]amino}benzoate](/img/structure/B11537420.png)
![2-(methylsulfanyl)-N-[(E)-{3-nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]phenyl}methylidene]-1,3-benzothiazol-6-amine](/img/structure/B11537422.png)
![5-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile](/img/structure/B11537425.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B11537427.png)
![7-amino-5-(2-methoxyphenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11537435.png)
![methyl 4-[(E)-{2-[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]hydrazinylidene}methyl]benzoate](/img/structure/B11537437.png)
![2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol](/img/structure/B11537445.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11537457.png)

![N'-[(E)-(2-chlorophenyl)methylidene]-2-cyanoacetohydrazide](/img/structure/B11537460.png)
